4-Nitro-1H-pyrazole-1-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-1H-pyrazole-1-carboximidamide hydrochloride is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a nitro group at the 4-position and a carboximidamide group at the 1-position of the pyrazole ring. It is widely used in various scientific research fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically involves mixing equimolar amounts of pyrazole and cyanamide in the presence of a suitable solvent, such as water or dimethylformamide (DMF), and then crystallizing the product from the reaction mixture .
Industrial Production Methods
The industrial production of 4-Nitro-1H-pyrazole-1-carboximidamide hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-1H-pyrazole-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form other functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and trifluoroacetic acid.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines and azoles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitro-1H-pyrazole-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Nitro-1H-pyrazole-1-carboximidamide hydrochloride involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboximidamide group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole-1-carboxamidine hydrochloride: A similar compound without the nitro group, used in guanylation reactions.
3,5-Dimethyl-1-guanylpyrazole nitrate: Another pyrazole derivative used in organic synthesis.
S-Methylisothiouronium sulfate: Used as a guanylation reagent in organic synthesis.
Uniqueness
4-Nitro-1H-pyrazole-1-carboximidamide hydrochloride is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various scientific research applications .
Eigenschaften
Molekularformel |
C4H6ClN5O2 |
---|---|
Molekulargewicht |
191.57 g/mol |
IUPAC-Name |
4-nitropyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H5N5O2.ClH/c5-4(6)8-2-3(1-7-8)9(10)11;/h1-2H,(H3,5,6);1H |
InChI-Schlüssel |
CRNCDNDUXJUFNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1C(=N)N)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.